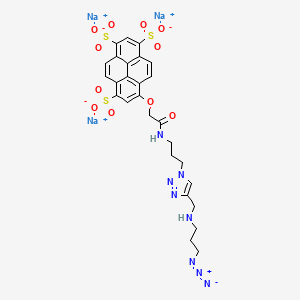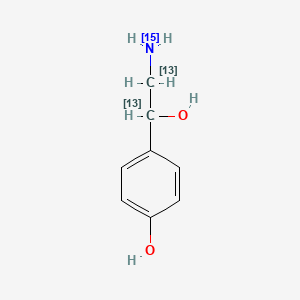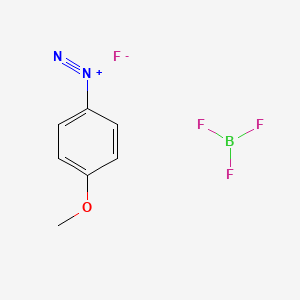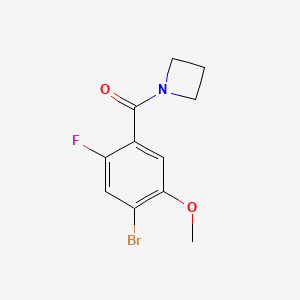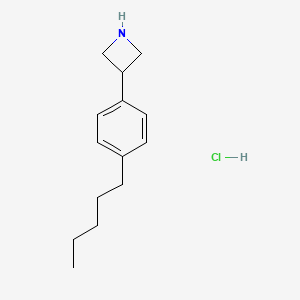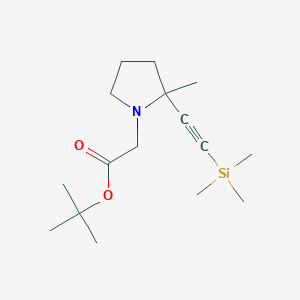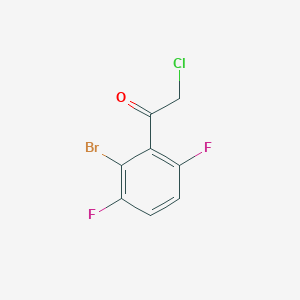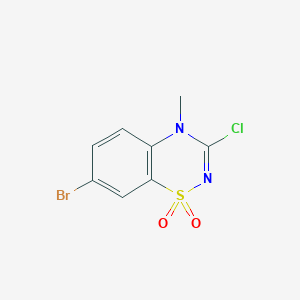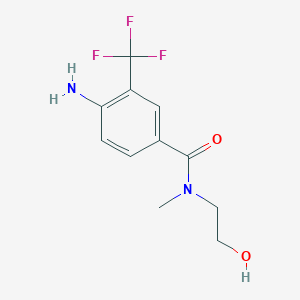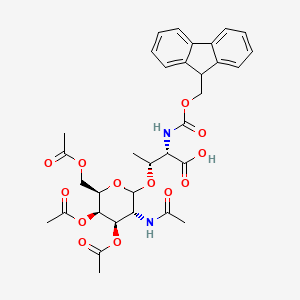
(N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-threonine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-threonine: is a synthetic compound used primarily in peptide synthesis. It is a derivative of L-threonine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a glycosylated moiety. This compound is significant in the field of glycopeptide synthesis due to its ability to introduce glycosylated amino acids into peptides, which are crucial for studying protein-carbohydrate interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-threonine involves multiple steps:
Protection of the Amino Group: The amino group of L-threonine is protected using the Fmoc group. This is typically achieved by reacting L-threonine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Glycosylation: The hydroxyl group of the protected threonine is glycosylated with a suitably protected galactose derivative. This step often involves the use of a glycosyl donor, such as a trichloroacetimidate, and a promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Acetylation: The glycosylated product is then acetylated to protect the hydroxyl groups of the sugar moiety. This is typically done using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Glycosylation: The compound can undergo further glycosylation reactions to introduce additional sugar moieties.
Acetylation/Deacetylation: The acetyl groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Glycosylation: Glycosyl donors like trichloroacetimidates and promoters like TMSOTf.
Acetylation: Acetic anhydride and pyridine.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Glycosylated Derivatives: Further glycosylation can produce more complex glycopeptides.
Deacetylated Products: Removal of acetyl groups yields free hydroxyl groups on the sugar moiety.
Aplicaciones Científicas De Investigación
N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-threonine is widely used in:
Peptide Synthesis: Incorporation into peptides to study protein-carbohydrate interactions.
Glycopeptide Research: Understanding the role of glycosylation in protein function and stability.
Drug Development: Designing glycopeptide-based therapeutics.
Biological Studies: Investigating the effects of glycosylation on biological processes.
Mecanismo De Acción
The compound exerts its effects primarily through its incorporation into peptides and proteins. The glycosylated moiety can interact with carbohydrate-binding proteins, influencing protein folding, stability, and function. The Fmoc group serves as a protecting group during synthesis, ensuring selective reactions at the amino group.
Comparación Con Compuestos Similares
Similar Compounds
- N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-serine
- N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl)-L-threonine
Uniqueness
N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-threonine is unique due to its specific glycosylation pattern and the presence of the threonine backbone. This combination allows for the study of specific protein-carbohydrate interactions that are not possible with other glycosylated amino acids.
Propiedades
Fórmula molecular |
C33H38N2O13 |
|---|---|
Peso molecular |
670.7 g/mol |
Nombre IUPAC |
(2S,3R)-3-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32?/m1/s1 |
Clave InChI |
OXLCJWGAUPPZQJ-QEUXFNCLSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


